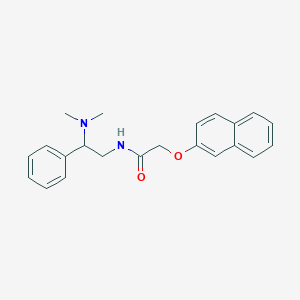

N-(2-(dimethylamino)-2-phenylethyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-24(2)21(18-9-4-3-5-10-18)15-23-22(25)16-26-20-13-12-17-8-6-7-11-19(17)14-20/h3-14,21H,15-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHCFRBDTHWDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(dimethylamino)-2-phenylethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-naphthol with chloroacetic acid to form 2-(naphthalen-2-yloxy)acetic acid.

Amidation Reaction: The 2-(naphthalen-2-yloxy)acetic acid is then reacted with 2-(dimethylamino)-2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(2-(dimethylamino)-2-phenylethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 348.4 g/mol

- IUPAC Name : N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-naphthalen-2-yloxyacetamide

- Chemical Structure : The compound features a naphthalene moiety linked to an acetamide group via a dimethylaminoethyl chain.

The compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry:

-

Antitumor Activity

- Case studies have shown that N-(2-(dimethylamino)-2-phenylethyl)-2-(naphthalen-2-yloxy)acetamide has significant antitumor properties. In vitro studies revealed that it can reduce cell viability in various cancer cell lines at concentrations as low as 10 µM, indicating strong potential for cancer treatment .

- Anti-inflammatory Effects

- Oxidative Stress Reduction

Antitumor Activity Study

A study conducted on human cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell proliferation. The study utilized concentrations ranging from 1 µM to 50 µM, revealing a dose-dependent response.

Inflammation Model Study

In vivo experiments using rodent models of arthritis showed that administration of the compound resulted in significant reductions in joint swelling and pain. Histological analysis confirmed decreased infiltration of inflammatory cells in treated groups compared to controls.

Oxidative Stress Study

Research involving oxidative stress models indicated that the compound reduced levels of reactive oxygen species (ROS) and improved the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-phenylethyl)-2-(naphthalen-2-yloxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s structure combines a tertiary amine (dimethylamino group) with a phenyl-ethyl chain and a naphthalenyloxy-acetamide group. This architecture is distinct from related compounds in the evidence, which vary in substituents on the amine, aromatic rings, or acetamide linkage.

Table 1: Structural Comparison of Acetamide Derivatives

Pharmacological and Physicochemical Properties

- Cytotoxicity: The morpholinoethyl analog () demonstrated cytotoxicity in HeLa cells comparable to cisplatin (IC₅₀ 3.16 µM) via MTT assay, suggesting that the dimethylamino-phenylethyl variant may exhibit similar or enhanced activity due to its lipophilic phenyl group .

- LogP and Solubility: The dimethylamino group in the target compound likely increases hydrophilicity compared to the biphenyl analog (, logP ~4.5 estimated). However, the naphthalenyloxy group may offset this, enhancing membrane permeability.

- Synthetic Routes : The target compound can be synthesized via 1,3-dipolar cycloaddition (as in ) or amide coupling, similar to the preparation of VU0453660 ().

Research Findings and Limitations

- Cytotoxic Mechanisms: The morpholinoethyl analog’s mechanism involves mitochondrial disruption, inferred from MTT assay results . The dimethylamino-phenylethyl variant may act similarly but with altered pharmacokinetics due to its phenyl group.

- Data Gaps: No direct bioactivity data exist for the target compound. Its efficacy must be extrapolated from structural analogs.

Biological Activity

N-(2-(dimethylamino)-2-phenylethyl)-2-(naphthalen-2-yloxy)acetamide, also known as a derivative of naphthalene and acetamide, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C22H24N2O2

- Molecular Weight : 364.44 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory pathways, potentially reducing inflammation in vivo.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on existing literature:

- Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

- Modulation of Cellular Signaling Pathways : It might interfere with signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.

Antimicrobial Activity

A study conducted by Umesha et al. (2009) demonstrated that compounds similar to this compound showed significant inhibition against bacterial growth in vitro. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Research highlighted in a review by RSC Publishing (2021) discussed derivatives with similar structures exhibiting anti-inflammatory properties through the inhibition of COX enzymes. The study indicated that these compounds significantly decreased levels of inflammatory mediators in cellular models.

Cytotoxicity in Cancer Cell Lines

In a recent investigation, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 10 µM to 25 µM for different cell types. The study suggested that the compound could induce apoptosis through mitochondrial pathways.

Summary Table of Biological Activities

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.8–8.5 ppm), amide carbonyl (δ ~165–170 ppm), and dimethylamino groups (δ ~2.2–2.5 ppm) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- HPLC/MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z ~407) .

How to design experiments to study structure-activity relationships (SAR) for biological activity?

Q. Advanced

- Analog synthesis : Replace dimethylamino or naphthalenyloxy groups with morpholine, piperidine, or halogenated substituents (e.g., 4-fluorophenyl) to assess electronic/steric effects .

- Bioassays : Test analogs in receptor binding assays (e.g., serotonin receptors) or anti-inflammatory models (COX-2 inhibition) with IC₅₀ calculations .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Q. Advanced

- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO), buffer pH, and incubation times .

- Impurity analysis : Characterize byproducts (e.g., hydrolyzed acetamide) via LC-MS and assess their interference .

- Computational validation : Compare docking poses (AutoDock Vina) with experimental IC₅₀ to identify false positives .

What methodologies are suitable for kinetic studies of its hydrolysis under physiological conditions?

Q. Advanced

- pH-dependent degradation : Monitor hydrolysis at pH 1.2 (gastric) and 7.4 (blood) using HPLC, quantifying remaining parent compound over time .

- Activation energy calculation : Perform Arrhenius analysis at 25–45°C to predict shelf-life .

- Mechanistic insights : Use LC-MS/MS to identify hydrolysis products (e.g., naphthalen-2-ol) .

How can computational modeling predict its interaction with biological targets?

Q. Advanced

- Molecular docking : Screen against PDB structures (e.g., 5-HT₂A receptor) using Glide or GOLD, prioritizing poses with hydrogen bonds to amide/ether groups .

- MD simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) .

- ADMET prediction : Use SwissADME to estimate permeability (Caco-2) and cytochrome P450 interactions .

What purification strategies are effective post-synthesis?

Q. Basic

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) .

- Solvent selection : Test solubility in DCM, THF, or acetone for optimal recovery .

How to elucidate metabolic pathways in vitro?

Q. Advanced

- Hepatic microsomes : Incubate with NADPH and LC-MS/MS to identify phase I metabolites (e.g., N-demethylation) .

- CYP450 inhibition assays : Test with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- Reactive metabolite screening : Trapping with glutathione (GSH) to detect thioether adducts .

What is its role as an intermediate in multi-step synthesis?

Q. Advanced

- Functionalization : Introduce azide or alkyne handles for click chemistry (e.g., Huisgen cycloaddition) .

- Protecting groups : Temporarily mask the dimethylamino group with Boc for subsequent reactions .

- Cross-coupling : Suzuki-Miyaura with arylboronic acids to modify the naphthalenyloxy moiety .

How to assess stability under long-term storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.